
tert-Butyl rosuvastatin
概要
説明
tert-Butyl rosuvastatin is a derivative of rosuvastatin, a well-known statin drug used to lower lipid levels and reduce the risk of cardiovascular diseases. Rosuvastatin works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. This compound is primarily used as an intermediate in the synthesis of rosuvastatin, contributing to its lipid-lowering effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl rosuvastatin involves several steps, including the formation of key intermediates. One common method is the asymmetric synthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization. This method achieves high enantioselectivity and yield .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to enhance the efficiency and selectivity of the synthesis process. The use of carbonyl reductases and cofactor regeneration strategies has shown promising results in achieving high yields and purity .
化学反応の分析
Types of Reactions: tert-Butyl rosuvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis of rosuvastatin and its intermediates.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include various intermediates that are crucial for the synthesis of rosuvastatin .
科学的研究の応用
Synthesis and Pharmaceutical Applications
1.1 Intermediate in Rosuvastatin Production
Tert-butyl rosuvastatin serves as a key intermediate in the synthesis of rosuvastatin calcium. The preparation methods often involve complex reactions that optimize yield and purity. For instance, mechanochemical methods have been developed to enhance the efficiency of synthesizing rosuvastatin intermediates, including tert-butyl esters . These methods are crucial for industrial-scale production, ensuring that high-quality raw materials are available for pharmaceutical applications.
1.2 Regulatory Submissions
The compound is utilized in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) submitted to regulatory bodies like the FDA. This involves conducting toxicity studies and quality control assessments to ensure safety and efficacy before clinical use .
Pharmacological Effects
2.1 Lipid Lowering Efficacy
Research indicates that rosuvastatin, including its tert-butyl ester form, significantly lowers low-density lipoprotein (LDL) cholesterol levels. Clinical studies have demonstrated that doses ranging from 10 mg to 40 mg can reduce LDL cholesterol by 46% to 55% . The potency of rosuvastatin is approximately three times greater than atorvastatin, making it one of the most effective statins available for managing hypercholesterolemia and mixed dyslipidemia .
2.2 Clinical Outcomes
In addition to lipid-lowering effects, studies have shown that rosuvastatin can improve coagulation measures in patients with venous thrombosis . This highlights its potential benefits beyond cholesterol management, suggesting a multifaceted role in cardiovascular health.
Case Studies and Research Findings
3.1 Efficacy Studies
A meta-analysis encompassing numerous randomized controlled trials (RCTs) has established a clear dose-response relationship for rosuvastatin's lipid-lowering effects. The analysis indicated that higher doses corresponded with greater reductions in total cholesterol and LDL cholesterol levels .
3.2 Comparative Studies
Comparative studies have also evaluated the effectiveness of this compound against other statins. Results consistently show superior efficacy in reducing LDL levels compared to traditional statins like simvastatin and lovastatin .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
作用機序
tert-Butyl rosuvastatin exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein cholesterol, thereby reducing the risk of atherosclerosis and cardiovascular diseases .
類似化合物との比較
Atorvastatin: Another statin drug that inhibits hydroxymethylglutaryl-coenzyme A reductase, used to lower lipid levels.
Simvastatin: Similar to rosuvastatin, it inhibits the same enzyme and is used for managing elevated lipid levels.
Pravastatin: A statin with a similar mechanism of action, used to reduce cholesterol levels.
Uniqueness: tert-Butyl rosuvastatin is unique due to its high selectivity and efficiency in inhibiting hydroxymethylglutaryl-coenzyme A reductase. Its use as an intermediate in the synthesis of rosuvastatin highlights its importance in the development of lipid-lowering therapies .
生物活性
tert-Butyl rosuvastatin is a derivative of rosuvastatin, a widely used statin for lowering cholesterol levels and reducing cardiovascular disease risk. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and clinical implications.
This compound functions primarily as an HMG-CoA reductase inhibitor , which is crucial in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound effectively reduces the synthesis of mevalonate, leading to decreased cholesterol production in the liver. This results in:
- Increased LDL receptor expression : Lower hepatic cholesterol levels stimulate the upregulation of LDL receptors, enhancing the clearance of LDL from the bloodstream.
- Decreased VLDL production : The compound also inhibits the synthesis of very low-density lipoprotein (VLDL), further contributing to lower plasma lipid levels .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its high hydrophilicity , which enhances its hepatic uptake and minimizes systemic exposure. Key pharmacokinetic parameters include:
- Absorption : The compound shows low bioavailability due to extensive first-pass metabolism in the liver.
- Protein Binding : Approximately 88% bound to plasma proteins, predominantly albumin.
- Metabolism : It is minimally metabolized by cytochrome P450 enzymes, reducing the risk of drug-drug interactions .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to:
- Reduce leukocyte rolling and adherence in endothelial cells, which is crucial during inflammatory responses.
- Modulate nitric oxide synthase (NOS) expression, increasing nitric oxide availability and promoting vasodilation .
Neuroprotective Effects
Studies have demonstrated that this compound can alleviate intestinal injuries following traumatic brain injury (TBI) in animal models. Its protective effects are linked to:
- Downregulation of CD40 expression and inhibition of NF-κB activation, both of which are implicated in inflammatory responses post-TBI.
- Improvement in intestinal morphology, including increased villus height and crypt depth .
Clinical Trials
A series of clinical trials have assessed the efficacy and safety of this compound in various populations:
特性
IUPAC Name |
tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHZGLLGELSZAF-OKLSWEBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467120 | |
Record name | tert-Butyl rosuvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355806-00-7 | |
Record name | 1,1-Dimethylethyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355806-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl rosuvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using tert-Butyl Rosuvastatin in the synthesis of Rosuvastatin Calcium?
A1: The research article highlights the use of this compound as a starting material for synthesizing Rosuvastatin Calcium []. This suggests that the tert-butyl group likely acts as a protecting group for a specific functional group within the Rosuvastatin molecule. This protection strategy is common in organic synthesis to control reactivity and prevent unwanted side reactions. Later, the tert-butyl group is removed under specific conditions to yield the desired Rosuvastatin Calcium salt.
Q2: Are there alternative methods for synthesizing Rosuvastatin Calcium that don't involve this compound?
A2: Yes, the research article mentions an alternative method that utilizes commercially available t-octyl Rosuvastatin calcium salt as a starting material instead of this compound []. This suggests that various synthetic routes and protecting group strategies can be employed to synthesize the desired Rosuvastatin Calcium. The choice of a specific route likely depends on factors like yield, purity, cost, and availability of starting materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。